![molecular formula C10H15N3O B1414490 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220027-21-3](/img/structure/B1414490.png)
2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol
Overview
Description
“2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol” is a type of organic compound . It belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been described . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidin-4-ol moiety is structurally similar to purines, which are fundamental components of DNA and RNA. This structural resemblance allows these compounds to interact with biological targets in cancer cells. Research has shown that derivatives of this compound exhibit anticancer activity against various cancer cell lines, including renal cancer . The ability to inhibit cancer cell growth makes these derivatives valuable for developing new anticancer drugs.
Inhibition of Tyrosine Kinases
Pyrazolo[3,4-d]pyrimidin-4-ol derivatives can act as inhibitors of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and cancer progression. By selectively inhibiting these enzymes, these compounds can be used to treat cancers driven by tyrosine kinase dysregulation .
properties
IUPAC Name |
2-tert-butyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)9-12-7-5-11-4-6(7)8(14)13-9/h11H,4-5H2,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZICOGMWWUOQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(CNC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147746 | |
Record name | 2-(1,1-Dimethylethyl)-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol | |
CAS RN |
1220027-21-3 | |
Record name | 2-(1,1-Dimethylethyl)-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethyl)-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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